![molecular formula C17H22N4O4 B2504764 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide CAS No. 2034267-63-3](/img/structure/B2504764.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide" is a complex molecule that may be related to various pharmacological and chemical studies. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their potential applications, which can be extrapolated to the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the use of asymmetric synthesis to prepare enantiomers, as seen in the preparation of alpha-ethyl phenethylamine derivatives . Additionally, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for creating triazole-containing compounds, which could be relevant for the triazole moiety in the target compound . The synthesis of hybrid anticonvulsants also involves coupling reactions with the use of reagents like N,N-carbonyldiimidazole (CDI) .
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule includes various functional groups that contribute to their biological activity. For instance, the presence of a 1,3-benzodioxol moiety is common in psychoactive compounds , while the 1,2,3-triazole ring is a feature in antimicrotubule agents . The configuration of these moieties can significantly affect the pharmacological properties of the compounds.
Chemical Reactions Analysis
Compounds with structures similar to the target molecule can undergo various chemical reactions. For example, the mass spectral behavior of related compounds indicates cleavage of acylamino substituents and elimination of a hydroxyl radical . The reactivity of such compounds can be influenced by the presence of electron-donating or withdrawing groups, which can affect their stability and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The presence of a benzodioxole moiety can influence the lipophilicity of the compound , while the triazole ring can affect its ability to form hydrogen bonds and interact with biological targets . The stereochemistry of the compound can also impact its physical properties, such as solubility and melting point.
科学的研究の応用
Mass Spectral Analysis Techniques
Research on compounds such as 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide highlights the use of mass spectral analysis techniques to understand the behavior of complex organic molecules. These techniques can provide insights into the cleavage of acylamino substituents and elimination processes, crucial for elucidating the structure and reactivity of novel compounds (Mallen, Cort, & Cockerill, 1979).
Anticonvulsant Activity Research
The development of hybrid molecules combining chemical fragments of known antiepileptic drugs suggests a pathway for investigating the anticonvulsant potential of new compounds. This approach involves synthesizing and evaluating the pharmacological efficacy of novel compounds against established seizure models, offering a framework that could be applied to study the anticonvulsant potential of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide (Kamiński et al., 2015).
Pharmacological Property Evaluation
Investigations into novel annelated 2,3-benzodiazepine derivatives for their potential as noncompetitive AMPA receptor antagonists provide a model for assessing the pharmacological properties of new compounds. This includes evaluating their activity in preclinical anticonvulsant models and their potency in electrophysiological experiments, which could be relevant for assessing the neurological impact of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide (Gitto et al., 2003).
Safety and Hazards
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-11(2)14(9-21-18-6-7-19-21)20-17(22)12(3)25-13-4-5-15-16(8-13)24-10-23-15/h4-8,11-12,14H,9-10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXRQGGPNIRPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C(C)OC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


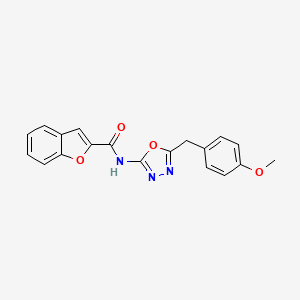
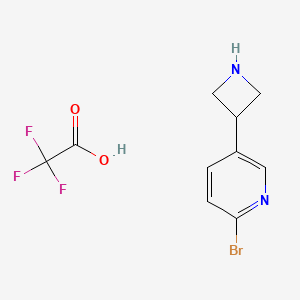
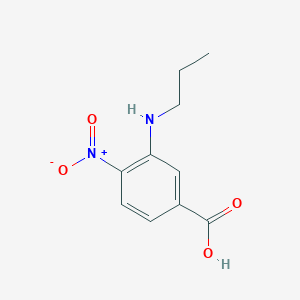
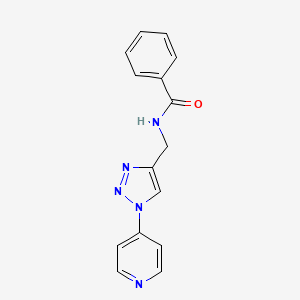
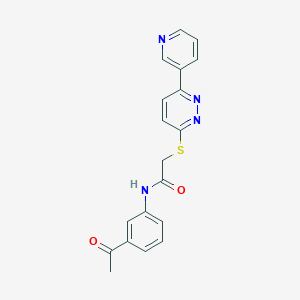
![[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2504691.png)
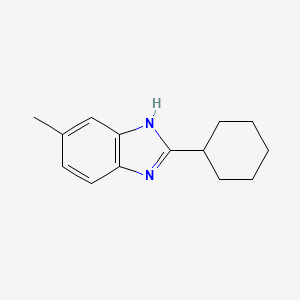
![Tert-butyl N-[4-[[(2-chloroacetyl)amino]methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2504695.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide](/img/structure/B2504697.png)
![1-[(Naphthalen-1-yl)methyl]-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea](/img/structure/B2504699.png)
![4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2504701.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2504702.png)